molecular formula C23H18ClN3O4 B11269960 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11269960
M. Wt: 435.9 g/mol
InChI Key: DLVIOHPYXGEZGF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a 4-chlorobenzyl group, and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives . The synthetic routes can be grouped based on the creation of the pyrido[3,2-d]pyrimidine moiety. Commonly, the synthesis involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.

    Introduction of the 4-Chlorobenzyl Group: This step is achieved through a substitution reaction where a chlorobenzyl group is introduced to the core structure.

    Attachment of the 4-Methoxyphenyl Group: This step involves the addition of a methoxyphenyl group through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3

InChI Key

DLVIOHPYXGEZGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

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